Gallium trinitrate hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

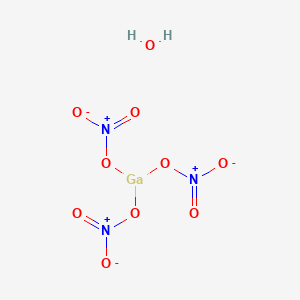

Gallium trinitrate hydrate, also known as gallium(III) nitrate hydrate, is a chemical compound with the formula Ga(NO₃)₃·xH₂O. It is a hydrate form of gallium nitrate, where “x” represents the number of water molecules associated with each formula unit. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gallium trinitrate hydrate can be synthesized by dissolving gallium metal in nitric acid. The reaction typically involves the following steps:

Dissolution: Gallium metal is dissolved in concentrated nitric acid, producing gallium nitrate and nitrogen dioxide gas.

Crystallization: The resulting solution is then evaporated to obtain gallium nitrate crystals.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The process involves:

Raw Material Preparation: High-purity gallium metal is used as the starting material.

Reaction Control: The dissolution of gallium in nitric acid is monitored to maintain optimal temperature and concentration.

Purification: The resulting gallium nitrate solution is purified to remove impurities before crystallization and hydration.

Analyse Des Réactions Chimiques

Types of Reactions: Gallium trinitrate hydrate undergoes various chemical reactions, including:

Oxidation: Gallium trinitrate can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced to gallium metal or other gallium compounds under specific conditions.

Substitution: Gallium trinitrate can participate in substitution reactions where nitrate ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Reactions often involve oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are commonly used.

Substitution: Ligands like chloride or sulfate ions can replace nitrate ions under appropriate conditions.

Major Products Formed:

Oxidation: Gallium oxide or gallium hydroxide.

Reduction: Elemental gallium or gallium sub-nitrides.

Substitution: Gallium chloride or gallium sulfate.

Applications De Recherche Scientifique

Medical Applications

Antineoplastic Agent

Gallium trinitrate hydrate is recognized for its role as an antineoplastic agent, particularly in the treatment of symptomatic hypercalcemia associated with cancer. It works by inhibiting bone resorption and has been shown to be effective in managing conditions related to excessive calcium levels in the blood due to malignancies .

Treatment of Bone-Resorptive Diseases

The compound is also employed in treating bone-resorptive diseases such as osteoporosis. By influencing osteoclast activity, this compound helps to reduce bone loss and improve bone density .

Cultural Selectivity in Microbiology

In microbiological applications, this compound enhances the cultural selectivity of medically significant fungi by suppressing contaminating bacterial flora. This property is valuable in clinical microbiology for isolating and studying pathogenic fungi .

Materials Science Applications

Synthesis of Gallium Nitride

this compound serves as a precursor for synthesizing gallium nitride (GaN), a semiconductor material widely used in electronics and optoelectronics. The compound can be thermally decomposed to produce GaN, which has applications in LEDs, laser diodes, and high-frequency transistors .

Layered Double Hydroxides

Recent research has demonstrated the incorporation of gallium ions into layered double hydroxide frameworks through hydrothermal treatment. This process allows for the creation of materials with enhanced properties for catalysis and environmental applications . The following table summarizes the findings from this research:

| Parameter | Result |

|---|---|

| Method | Hydrothermal treatment |

| Ga Ion Incorporation | Successful without affecting crystal structure |

| Distribution | Homogeneous throughout the particle |

| Analysis Technique | Inductively coupled plasma-mass spectroscopy (ICP-MS) |

Case Studies

Case Study 1: Antineoplastic Properties

A clinical study highlighted the effectiveness of this compound in reducing hypercalcemia in cancer patients. The study reported a significant decrease in serum calcium levels after treatment, indicating its potential as a therapeutic agent in oncology .

Case Study 2: Synthesis of Gallium Nitride

In a recent experiment, this compound was used to synthesize GaN via thermal plasma synthesis. The resulting nanopowder exhibited improved crystallinity after annealing, demonstrating the compound's utility in producing high-quality semiconductor materials .

Mécanisme D'action

The mechanism of action of gallium trinitrate hydrate involves its interaction with biological molecules and cellular pathways:

Molecular Targets: Gallium ions bind to phosphate groups in DNA, forming stable complexes that inhibit DNA synthesis.

Pathways Involved: Gallium competes with magnesium ions for binding sites on DNA, disrupting cellular processes.

Bone Metabolism: this compound decreases hypercalcemia by inhibiting osteoclast activity, reducing bone resorption.

Comparaison Avec Des Composés Similaires

Gallium trinitrate hydrate can be compared with other similar compounds, such as:

Indium trinitrate hydrate: Similar in structure and properties but used more in optoelectronics.

Zinc nitrate hydrate: Commonly used in chemical synthesis and as a catalyst.

Cobalt nitrate hexahydrate: Used in the preparation of cobalt-based catalysts and pigments.

Uniqueness: this compound is unique due to its specific applications in semiconductor technology and its potential therapeutic uses in medicine. Its ability to form stable complexes with biological molecules sets it apart from other metal nitrates .

Activité Biologique

Gallium trinitrate hydrate, also known as gallium nitrate, is a compound with significant biological activity, particularly in the context of cancer treatment and antimicrobial applications. This article explores its mechanisms of action, therapeutic uses, and research findings, supported by data tables and case studies.

Overview of this compound

Gallium nitrate is a gallium salt of nitric acid with the chemical formula Ga(NO₃)₃·9H₂O. It is primarily used in clinical settings to manage symptomatic hypercalcemia associated with malignancies. The compound works by inhibiting osteoclast activity, thereby reducing bone resorption and lowering serum calcium levels .

Inhibition of Osteoclast Activity

this compound decreases hypercalcemia by inhibiting osteoclasts, which are responsible for bone resorption. This action leads to a reduction in free calcium in the bloodstream. Studies indicate that gallium competes with magnesium for binding sites on DNA, forming stable complexes that inhibit DNA synthesis by targeting ribonucleotide reductase .

Antimicrobial Properties

Gallium ions exhibit significant antibacterial activity against various pathogens, including drug-resistant strains. The mechanism involves mimicking iron(III), which disrupts iron-dependent metabolic processes in bacteria. Gallium's ability to inhibit the growth of pathogens such as Pseudomonas aeruginosa and Mycobacterium tuberculosis has been documented .

Antitumor Activity

Gallium nitrate has demonstrated antitumor effects that are independent of its actions on bone metabolism. Clinical trials have shown promise in treating various cancers, including bladder carcinoma and lymphomas. A notable study indicated that prolonged infusion of gallium nitrate effectively managed cancer-associated hypercalcemia without cytotoxic effects on bone cells .

Antimicrobial Activity

Recent research highlights gallium's potential as an antimicrobial agent. A study found that gallium ions could effectively eradicate biofilms formed by Pseudomonas aeruginosa, a common pathogen associated with respiratory infections. The bactericidal effect was observed even at micromolar concentrations, showcasing gallium's efficiency compared to traditional antibiotics .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Target Pathogen/Cancer |

|---|---|---|

| Osteoclast Inhibition | Prevents bone resorption; reduces serum calcium levels | Hypercalcemia in cancer |

| Antitumor Effects | Induces apoptosis; inhibits tumor growth | Various cancers (e.g., lymphomas) |

| Antimicrobial Action | Disrupts iron metabolism; inhibits bacterial growth | Pseudomonas aeruginosa, M. tuberculosis |

Case Studies

-

Clinical Trial on Cancer Patients

A phase I clinical trial involving patients with malignancies demonstrated that gallium nitrate infusion led to significant reductions in serum calcium levels without adverse effects on bone integrity. Patients receiving doses between 300-900 mg/m² showed a mean initial half-life of 1-1.5 hours and terminal half-lives ranging from 25-30 hours, indicating effective pharmacokinetics for managing hypercalcemia . -

Antibacterial Efficacy Study

A study conducted by Choi et al. (2019) highlighted gallium's effectiveness against drug-resistant bacteria, showing that it could inhibit biofilm formation and bacterial growth at low concentrations. The study emphasized the need for further exploration into the molecular mechanisms underlying gallium's antibacterial properties .

Propriétés

IUPAC Name |

dinitrooxygallanyl nitrate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFORYDECCQDAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])O[Ga](O[N+](=O)[O-])O[N+](=O)[O-].O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaH2N3O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.